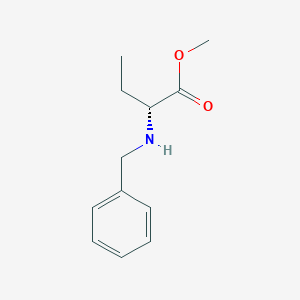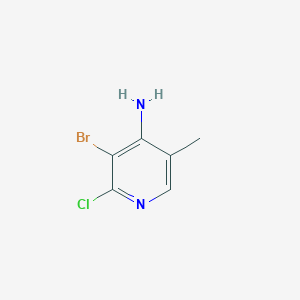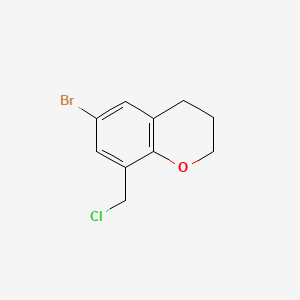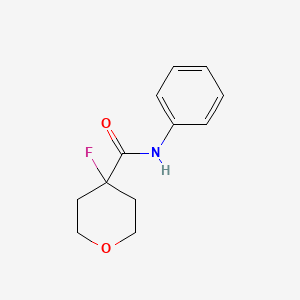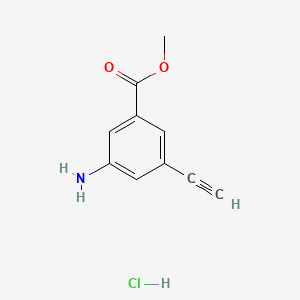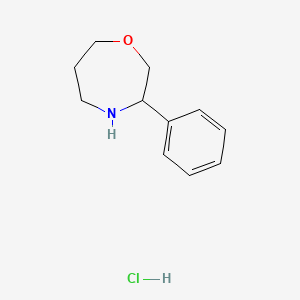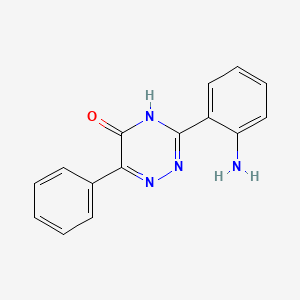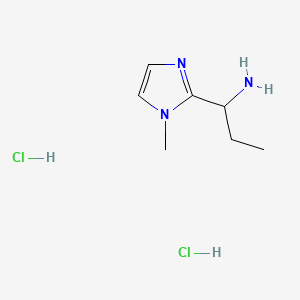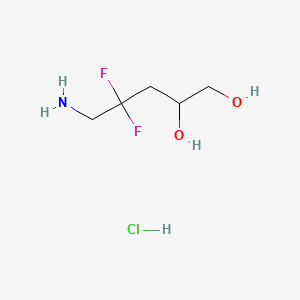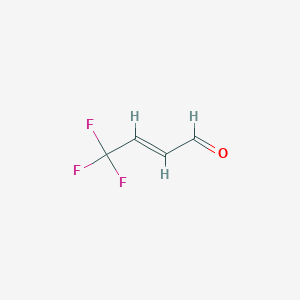
4,4,4-Trifluorocrotonaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluorocrotonaldehyde is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the crotonaldehyde structure. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluorocrotonaldehyde typically involves the reduction of ethyl 4,4,4-trifluorocrotonate. One common method includes the use of lithium aluminum hydride and aluminum trichloride in anhydrous ether at 0°C. The reaction mixture is stirred for a couple of hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluorocrotonaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as alkylthiols and heteroaromatics are often used in substitution reactions.
Major Products Formed
Oxidation: Trifluoromethylated carboxylic acids.
Reduction: Trifluoromethylated alcohols.
Substitution: Various trifluoromethylated derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4,4-Trifluorocrotonaldehyde is widely used in scientific research due to its ability to form trifluoromethylated stereogenic centers. This property makes it valuable in:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors.
Medicine: Utilized in the synthesis of pharmaceutical compounds, such as MAO-A inhibitors like befloxatone.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluorocrotonaldehyde involves its reactivity with nucleophiles, leading to the formation of various products. The presence of the trifluoromethyl group enhances its electrophilicity, making it a suitable candidate for enantioselective 1,4-addition reactions. These reactions often result in the formation of products with high optical purity .
Comparación Con Compuestos Similares
Similar Compounds
Crotonaldehyde: Lacks the trifluoromethyl group, making it less reactive.
Trifluoroacetaldehyde: Contains only one carbon atom, limiting its versatility in forming complex molecules.
Uniqueness
4,4,4-Trifluorocrotonaldehyde stands out due to its trifluoromethyl group, which significantly enhances its reactivity and makes it a valuable intermediate in various synthetic applications. Its ability to form trifluoromethylated stereogenic centers is a unique feature that is not commonly found in similar compounds .
Propiedades
Fórmula molecular |
C4H3F3O |
|---|---|
Peso molecular |
124.06 g/mol |
Nombre IUPAC |
(E)-4,4,4-trifluorobut-2-enal |
InChI |
InChI=1S/C4H3F3O/c5-4(6,7)2-1-3-8/h1-3H/b2-1+ |
Clave InChI |
DSMJPTHORDDCAG-OWOJBTEDSA-N |
SMILES isomérico |
C(=C/C(F)(F)F)\C=O |
SMILES canónico |
C(=CC(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


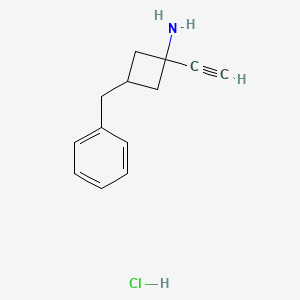

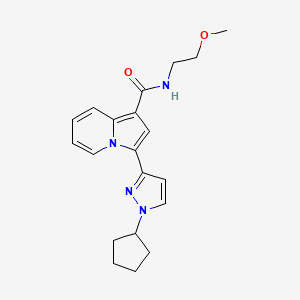
![3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride](/img/structure/B13456987.png)
